[(4-Chlorobenzyl)thio]acetic acid
Overview
Description
[(4-Chlorobenzyl)thio]acetic acid is an organic compound with the chemical formula C9H9ClO2S. It appears as a white crystalline solid and is known for its role as an intermediate in organic synthesis. This compound is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers .
Preparation Methods
[(4-Chlorobenzyl)thio]acetic acid can be synthesized through a common method involving aromatic condensation reactions. The process begins with the reaction of 4-chlorobenzaldehyde with sulfur powder under acidic conditions to form 4-chlorobenzyl mercaptan. This intermediate is then reacted with acetyl chloride to yield the final product, this compound .
Chemical Reactions Analysis
[(4-Chlorobenzyl)thio]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
[(4-Chlorobenzyl)thio]acetic acid is utilized in various scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs.
Industry: It is employed in the production of dyes and rubber additives.
Mechanism of Action
The mechanism of action of [(4-Chlorobenzyl)thio]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
[(4-Chlorobenzyl)thio]acetic acid can be compared with other similar compounds such as:
- [(4-Chlorophenyl)methylthio]acetic acid
- [(4-Chlorophenyl)methylsulfanyl]ethanoic acid These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of the thioether linkage, which imparts distinct chemical properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYBRQDMVZLOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289891 | |
Record name | [(4-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-82-4 | |
Record name | 90649-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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